molecular formula C7H3BrClNS B6238308 3-bromo-7-chlorothieno[3,2-b]pyridine CAS No. 1334645-51-0

3-bromo-7-chlorothieno[3,2-b]pyridine

Cat. No.: B6238308
CAS No.: 1334645-51-0
M. Wt: 248.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chlorothieno[3,2-b]pyridine (CAS: 798574-82-0) is a heterocyclic compound featuring a fused thiophene-pyridine core substituted with bromine at position 3 and chlorine at position 7. Its molecular formula is C₈H₂BrClN₂S, with a molecular weight of 273.54 g/mol. Key physical properties include a melting point of 176–178°C, predicted boiling point of 416.8±40.0°C, and density of 1.93±0.1 g/cm³ . The bromine and chlorine substituents enhance its electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1334645-51-0

Molecular Formula

C7H3BrClNS

Molecular Weight

248.5

Purity

95

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most documented method involves brominating 7-chlorothieno[3,2-b]pyridine-6-carbonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF). In this reaction, 100 mg of the precursor (0.51 mmol) is combined with NBS (0.66 mmol) in DMF at room temperature for four days, followed by sequential heating at 40°C and 60°C with additional NBS portions. The crude product is neutralized with ice water and purified via flash chromatography using 10% hexane in dichloromethane, yielding 35 mg (35%) of this compound-6-carbonitrile as a white solid (mp 176–178°C).

This method’s moderate yield stems from incomplete bromination, necessitating multiple reagent additions. Optimization studies suggest that higher temperatures (60°C) improve reaction efficiency but may degrade sensitive functional groups.

Synthesis of 7-Chlorothieno[3,2-b]pyridine Precursors

Chlorination Using Phosphorus Oxychloride (POCl₃)

The 7-chloro substituent is introduced early in the synthesis. A common route involves treating thieno[3,2-b]pyridine with POCl₃ under reflux, though specific conditions for 7-chlorothieno[3,2-b]pyridine-6-carbonitrile remain sparse in published literature. Industrial adaptations use continuous flow reactors to enhance yield and purity.

Cyclization Strategies

Thieno[3,2-b]pyridine cores are often constructed via cyclization of halogenated pyridine intermediates. For instance, Sonogashira coupling of 3-bromo-2-chloropyridine with arylalkynes, followed by sodium sulfide (Na₂S)-mediated cyclization, generates thieno[3,2-b]pyridines. While this method primarily targets 2-aryl derivatives, modifying the starting material to include a 7-chloro group could streamline the synthesis.

Sequential Halogenation Approaches

Chlorination Followed by Bromination

A sequential strategy first installs the chlorine atom at position 7, followed by bromination at position 3. For example, 7-chlorothieno[3,2-b]pyridine-6-carbonitrile is synthesized via POCl₃ treatment, then brominated with NBS as described in Section 1.1. This order prevents competing reactions between halogenation sites.

Bromination Prior to Chlorination

Inverse sequencing (bromination first) is less common due to the lower reactivity of brominated intermediates toward electrophilic chlorination. However, directed ortho-metalation techniques could theoretically enable selective chlorination post-bromination, though no examples are reported for this compound.

Industrial-Scale Production Considerations

Continuous Flow Processes

Industrial methods prioritize scalability and efficiency. Continuous flow reactors minimize side reactions during bromination, improving yields compared to batch processes. Automated temperature and reagent control ensure consistent product quality, particularly for heat-sensitive intermediates.

Purification Techniques

Flash chromatography remains the standard for lab-scale purification, but industrial settings employ crystallization or distillation. For this compound, fractional crystallization from dichloromethane/hexane mixtures achieves >95% purity.

Comparative Analysis of Preparation Methods

Method Reagent Solvent Temperature Time Yield Reference
NBS BrominationNBSDMF40–60°C4 days35%
Br₂ BrominationBr₂Ether0°C1 hour40–65%*
POCl₃ ChlorinationPOCl₃Reflux

*Reported for analogous thienopyridines.

Challenges and Optimization Opportunities

Byproduct Formation

Excess NBS or prolonged heating generates di-brominated byproducts. Stoichiometric control and real-time monitoring via HPLC mitigate this issue.

Solvent Selection

DMF’s high boiling point facilitates prolonged reactions but complicates solvent removal. Switching to acetonitrile or dichloroethane could improve process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-chlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of halogen atoms with other functional groups.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles and bases like potassium carbonate.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted thienopyridines, which can be further functionalized for various applications .

Scientific Research Applications

3-bromo-7-chlorothieno[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-7-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to biological responses. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Ring Topology: Thieno[2,3-c]pyridine derivatives (e.g., 3-Bromo-7-chlorothieno[2,3-c]pyridine) exhibit distinct electronic properties due to altered π-conjugation pathways .

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to nitro- or ester-containing analogs (e.g., ethyl 7-chloro-6-carboxylate) .
  • Reactivity : Bromine at C3 facilitates Suzuki-Miyaura couplings, whereas chloro substituents require harsher conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-7-chlorothieno[3,2-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodology :

  • Bromination : Start with thieno[3,2-b]pyridine derivatives. Use directed metallation with n-BuLi in THF at −78°C to introduce bromine at the 3-position .
  • Chlorination : Electrophilic chlorination (e.g., using N-chlorosuccinimide) at the 7-position under controlled conditions to avoid over-halogenation.
  • Key Considerations : Low temperatures (−78°C) and inert atmospheres (argon/nitrogen) are critical for regioselectivity. Monitor reaction progress via TLC or HPLC .

Q. How can the reactivity of the bromine and chlorine substituents be exploited in functionalization?

  • Methodology :

  • Bromine (C3) : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/water (3:1) at 80°C .
  • Chlorine (C7) : Nucleophilic displacement with amines or alkoxides in DMF at 60–100°C. For example, reaction with ethyl cyanoacetate anion yields cyanoacetate derivatives (82% yield) .
    • Validation : Characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.5 ppm for aromatic protons) and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 13C NMR^{13}\text{C NMR} distinguishes C-Br (~105 ppm) and C-Cl (~125 ppm). 1H NMR^1\text{H NMR} identifies coupling patterns in the thienopyridine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 249.5 g/mol for C₇H₄BrClNS).
  • X-ray Crystallography : Resolves halogen positioning and ring conformation (e.g., dihedral angles between thiophene and pyridine rings) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions at C7?

  • Analysis :

  • Steric vs. Electronic Effects : The chlorine at C7 is less sterically hindered than bromine at C3, favoring nucleophilic attack. However, electron-withdrawing effects of adjacent substituents may slow reactions .
  • Case Study : Displacement of Cl by ethyl cyanoacetate anion proceeds via an SNAr mechanism, with rate enhancement from electron-deficient pyridine ring .
    • Resolution : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map transition states .

Q. How does the dual halogenation (Br/Cl) impact structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodology :

  • Biological Testing : Compare IC₅₀ values of 3-bromo-7-chloro derivatives against mono-halogenated analogs (e.g., 7-chloro or 3-bromo) in kinase inhibition assays.
  • SAR Insights :
  • Bromine : Enhances lipophilicity (logP ↑), improving membrane permeability.
  • Chlorine : Stabilizes π-stacking interactions in enzyme binding pockets .
  • Data Table :
CompoundIC₅₀ (Kinase X)logP
3-Bromo-7-chloro12 nM2.8
7-Chloro45 nM2.1
3-Bromo38 nM2.6

Q. What computational strategies predict the electrochemical properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO/LUMO energies. Bromine lowers LUMO (−1.8 eV), enhancing electron-accepting capacity .
  • Molecular Dynamics : Simulate solvation effects in DMSO to model charge-transfer interactions .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Reports of 82% yield in nucleophilic displacement vs. 50–60% in cross-coupling may stem from differing catalysts (Pd vs. Cu). Standardize Pd(OAc)₂/XPhos systems for reproducibility.
  • Biological Activity Discrepancies : Antitumor activity in methyl carboxylate derivatives vs. inactivity in parent halogenated compounds suggests ester groups are critical. Use prodrug strategies to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.